
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a piperidinyl group, which is a six-membered ring containing nitrogen, attached to the pyran ring
Preparation Methods
The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves several steps. One common method is the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The piperidinyl group can interact with enzymes and receptors in biological systems, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: This compound has a similar pyran structure but with different substituents, leading to distinct chemical properties and applications.
Tetrahydro-4H-pyran-4-ol: Another related compound with a simpler structure, used in different industrial applications.
The uniqueness of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- lies in its specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
84186-06-1 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-methyl-3-piperidin-1-yloxan-4-ol |
InChI |
InChI=1S/C11H21NO2/c1-11(13)5-8-14-9-10(11)12-6-3-2-4-7-12/h10,13H,2-9H2,1H3 |
InChI Key |
FQMGGPWWQDTNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1N2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



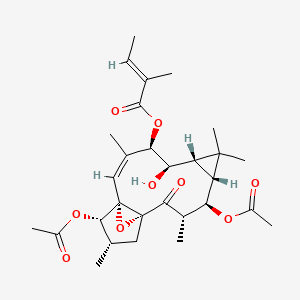
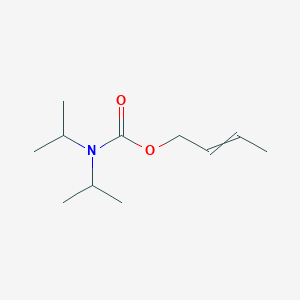
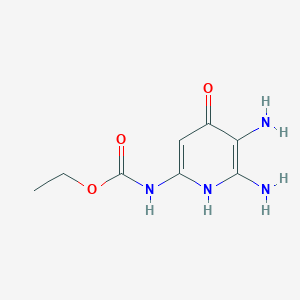
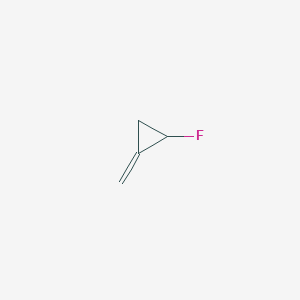
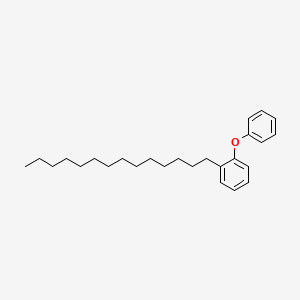
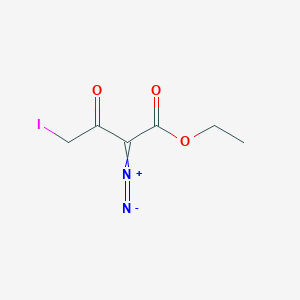
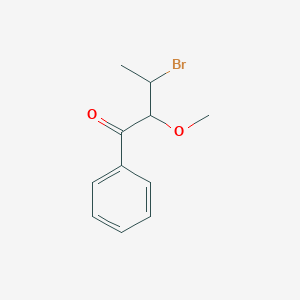


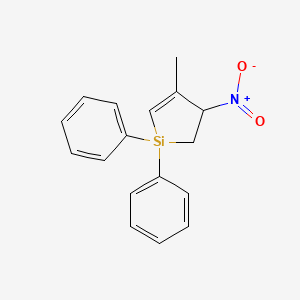

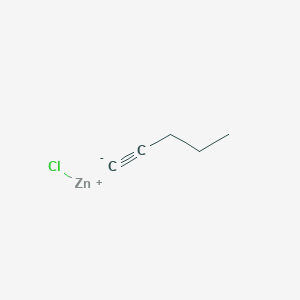
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
